N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-20-9-7-17(8-10-20)21-11-12-22(28)27(26-21)14-13-25-23(29)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15H,13-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYVPAXHXUURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazinone ring, followed by the introduction of the chlorophenyl group and the naphthamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Substituent Variations
The target compound shares a pyridazinone core with several analogs but differs in substituent patterns and linker groups. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound and 6f contrasts with electron-donating methoxy groups () or smaller halogens like fluorine (6g). Chlorine’s larger size and electronegativity may increase lipophilicity compared to fluorine .
- Spectral Data: IR spectra of analogs show C=O stretches between 1623–1681 cm⁻¹, consistent with amide and pyridazinone carbonyl groups. The target’s naphthamide C=O is expected in a similar range but may exhibit shifts due to conjugation with the naphthyl ring .
Physicochemical Properties
- Molecular Weight : The target’s estimated MW (~433) is higher than ’s compound (393.44) due to the naphthamide group but lower than benzylpiperidine-containing analogs (436.93, ).
- Solubility : Bulky naphthamide may reduce aqueous solubility compared to smaller arylacetamides () or antipyrine derivatives ().
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl chain , terminating in a naphthamide moiety. Its molecular formula is with a molecular weight of 359.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₂ |
| Molecular Weight | 359.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1219583-84-2 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : The core is synthesized via cyclization of hydrazine derivatives with diketones.
- Electrophilic Substitution : Introduction of the 4-chlorophenyl group through electrophilic aromatic substitution.
- Amide Bond Formation : Coupling with naphthoic acid derivatives to form the final amide structure.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyridazinone scaffold have shown promising antifungal and antitubercular effects against various pathogenic strains, including Mycobacterium tuberculosis .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the naphthamide moiety contributes to overall stability and solubility .
Case Studies and Research Findings
- Antifungal Activity : A study evaluated the antifungal properties of similar compounds, demonstrating effective inhibition against Candida albicans and Aspergillus niger, suggesting that modifications in the pyridazinone structure can enhance efficacy .
- Antitubercular Activity : Another investigation highlighted that certain pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
- Enzyme Interaction Studies : The compound has been used as a probe in enzyme studies, revealing its ability to modulate enzyme activity, which is crucial for developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
